molecular formula C16H17NO3 B15339518 1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone

1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone

Cat. No.: B15339518
M. Wt: 271.31 g/mol
InChI Key: OZPDOKFVMSYNAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with 2-bromoacetophenone under controlled conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3,4-Dimethoxyphenylamino)phenyl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyanilino)phenyl]ethanone

InChI

InChI=1S/C16H17NO3/c1-11(18)13-6-4-5-7-14(13)17-12-8-9-15(19-2)16(10-12)20-3/h4-10,17H,1-3H3

InChI Key

OZPDOKFVMSYNAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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